molecular formula C7H11BrO4 B8177065 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate

1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate

Cat. No.: B8177065
M. Wt: 239.06 g/mol
InChI Key: KNEBBSRIBIMAGB-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate ( 77454-49-0) is a brominated ester compound with the molecular formula C7H11BrO4 and a molecular weight of 239.06 g/mol . Its structure features both a bromopropanoate and a methoxy-oxopropyl moiety, making it a versatile bifunctional intermediate in organic synthesis and medicinal chemistry research. This bromoester is primarily valued as a building block for the synthesis of more complex molecules. The bromine atom is a reactive handle for nucleophilic substitution reactions, such as in the formation of carbon-carbon or carbon-heteroatom bonds. Meanwhile, the ester group can be hydrolyzed or transformed into other functional groups, or can contribute to the compound's properties, such as influencing its lipophilicity . Researchers utilize this chemical in the development of potential enzyme inhibitors and bioactive compounds, as similar bromoesters are frequently employed in structure-based drug design campaigns to explore binding pockets and optimize activity against biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromopropanoyloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEBBSRIBIMAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methoxy 1 Oxo 2 Propyl 2 Bromopropanoate

Established Reaction Pathways for the Preparation of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate (B1255678)

The most logical and chemically sound method for the synthesis of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate is through the esterification of methyl lactate (B86563) with a reactive form of 2-bromopropanoic acid. This pathway is supported by numerous examples of similar ester formations in organic synthesis.

The synthesis of this compound relies on two critical building blocks: methyl lactate and a derivative of 2-bromopropanoic acid.

Methyl Lactate (Methyl 2-hydroxypropanoate): This compound serves as the alcohol portion of the final ester. It is commercially available and can be synthesized through the esterification of lactic acid with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves the removal of water to drive the reaction to completion.

2-Bromopropanoyl Halide (e.g., 2-Bromopropanoyl chloride or bromide): This acyl halide is the activated form of 2-bromopropanoic acid, making it highly reactive towards esterification. It is typically prepared by treating 2-bromopropanoic acid with a halogenating agent, such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). These reagents convert the carboxylic acid into the more reactive acyl halide.

The core reaction in the synthesis of this compound is the coupling of methyl lactate and 2-bromopropanoyl halide. This is a classic esterification reaction where the hydroxyl group of methyl lactate attacks the electrophilic carbonyl carbon of the 2-bromopropanoyl halide.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct of the reaction, preventing it from protonating the starting materials or the product. The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the reaction rate and minimize side reactions.

An alternative, though generally less reactive, approach is the direct esterification of methyl lactate with 2-bromopropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The choice of reagents and catalysts is crucial for the successful synthesis of this compound.

Reagent/CatalystRole in Synthesis
**Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) **Converts 2-bromopropanoic acid to the highly reactive 2-bromopropanoyl chloride.
Phosphorus Tribromide (PBr₃) Converts 2-bromopropanoic acid to 2-bromopropanoyl bromide.
Pyridine or Triethylamine Acts as a non-nucleophilic base to scavenge the acidic byproduct (HX) during esterification with an acyl halide.
4-Dimethylaminopyridine (DMAP) A highly effective acylation catalyst, often used in conjunction with a carbodiimide (B86325) for direct esterification.
Dicyclohexylcarbodiimide (DCC) or other carbodiimides A dehydrating agent that facilitates direct esterification between a carboxylic acid and an alcohol.
Inert Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Tetrahydrofuran) Provide a reaction medium that does not interfere with the reactive intermediates.

Optimization Strategies for the Efficient and Scalable Synthesis of this compound

To ensure the synthesis is efficient and can be scaled up for larger-scale production, several optimization strategies can be employed.

Several factors can be adjusted to maximize the yield and purity of the final product:

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted. Using a slight excess of the more valuable or less volatile reactant can help drive the reaction to completion.

Reaction Temperature: Lowering the reaction temperature can often reduce the formation of byproducts, thereby increasing the purity of the crude product.

Order of Addition: The slow, dropwise addition of the highly reactive acyl halide to the solution of methyl lactate and base can help to control the reaction exotherm and minimize side reactions.

Purification Methods: Purification of the crude product is essential. This is typically achieved through column chromatography on silica (B1680970) gel, which can effectively separate the desired product from unreacted starting materials and byproducts. Distillation under reduced pressure may also be a viable purification method, depending on the boiling point and thermal stability of the compound.

While the acyl halide method is robust, alternative and more sustainable approaches could be explored:

Enzymatic Synthesis: The use of lipases as catalysts for esterification is a growing area of green chemistry. A suitable lipase (B570770) could potentially catalyze the direct esterification of methyl lactate and 2-bromopropanoic acid under mild conditions, avoiding the need for harsh reagents.

Transesterification: It might be possible to synthesize the target compound through a transesterification reaction. For instance, reacting methyl 2-bromopropanoate with methyl lactate in the presence of a suitable catalyst could potentially yield the desired product, although this would likely result in a complex equilibrium mixture.

Continuous Flow Synthesis: For larger-scale production, transitioning from a batch process to a continuous flow system could offer significant advantages in terms of safety, efficiency, and scalability. In a flow reactor, reagents are continuously mixed and reacted, allowing for better control over reaction parameters and potentially higher yields.

Enantioselective and Diastereoselective Synthesis of this compound

The molecule this compound possesses two stereocenters, one at the C2 position of the propanoate moiety and another at the C2 position of the propyl group. This gives rise to the possibility of four stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The controlled synthesis of a single stereoisomer requires sophisticated enantioselective or diastereoselective strategies.

An exhaustive search of the scientific literature did not yield specific documented methods for the direct enantioselective or diastereoselective synthesis of this compound. While general principles of stereoselective esterification are well-established, detailed research findings, including reaction conditions, catalysts, yields, and stereochemical outcomes (enantiomeric excess and diastereomeric ratios) for this particular compound, are not available in the public domain.

In the absence of direct synthetic routes, one can hypothesize potential strategies based on established methodologies for related compounds. These could involve the coupling of enantiomerically pure precursors, namely a stereoisomer of 2-bromopropanoic acid and a stereoisomer of methyl lactate. For instance, the esterification of (R)-2-bromopropanoic acid with (S)-methyl lactate would, in principle, yield (S)-1-methoxy-1-oxo-2-propyl (R)-2-bromopropanoate.

However, without experimental data, any discussion of specific catalysts (e.g., enzymatic catalysts like lipases which are known to facilitate enantioselective esterifications, or chiral chemical catalysts), solvents, temperatures, and the resulting stereoselectivity would be purely speculative. The successful development of such a synthesis would require significant research to optimize reaction conditions and analyze the stereochemical purity of the resulting product.

Due to the lack of specific research on the stereoselective synthesis of this compound, no data tables with detailed research findings can be presented.

Mechanistic Insights and Reactivity of 1 Methoxy 1 Oxo 2 Propyl 2 Bromopropanoate in Organic Transformations

Fundamental Reaction Mechanisms Involving 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate (B1255678)

The reactivity of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate is dominated by the presence of the α-bromo ester functionality. This structural feature allows the compound to participate in a variety of fundamental reaction mechanisms, including nucleophilic substitution, radical processes, and esterification/transesterification reactions.

Investigations into Nucleophilic Substitution Pathways of this compound

The bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. The primary nucleophilic substitution pathway for α-bromo esters is the SN2 mechanism. The adjacent carbonyl group stabilizes the transition state, accelerating the reaction rate compared to simple alkyl halides. libretexts.org

A variety of nucleophiles can displace the bromide ion, leading to a range of functionalized products. For instance, reaction with basic aqueous solutions would yield the corresponding α-hydroxy ester, while reaction with ammonia (B1221849) would produce an α-amino ester. libretexts.org The Reformatsky reaction provides another avenue for nucleophilic addition, where treatment with zinc metal generates an organozinc intermediate that can react with aldehydes or ketones to form β-hydroxy esters. testbook.com

Dynamic kinetic resolution has been successfully applied to α-bromo carboxylic acid derivatives in nucleophilic substitution reactions, allowing for the asymmetric synthesis of various compounds. researchgate.net This suggests that with the appropriate chiral nucleophile or catalyst, stereoselective substitutions on this compound could be achievable.

Exploration of Radical Processes Mediated by this compound

The carbon-bromine bond in α-bromo esters can undergo homolytic cleavage to generate a carbon-centered radical. This process typically requires initiation by a radical initiator, such as AIBN, or by heat or light. libretexts.orglibretexts.org Once formed, this radical can participate in a variety of chain reactions.

A common radical reaction is dehalogenation, where a reagent like tributyltin hydride can replace the bromine atom with a hydrogen atom. libretexts.org Furthermore, these radical intermediates can add to alkenes or alkynes, forming new carbon-carbon bonds. libretexts.org Under certain conditions, such as photoirradiation in the presence of Hantzsch esters, α-bromo ketones (structurally similar to α-bromo esters) can undergo reductive debromination or α-hydroxylation. dntb.gov.uaresearchgate.net

The general mechanism for radical reactions involves three key phases: initiation, propagation, and termination. libretexts.orgtransformationtutoring.comyoutube.comyoutube.com

Initiation: Formation of the initial radical species. libretexts.orgtransformationtutoring.comyoutube.com

Propagation: The radical reacts to form the product and regenerates a radical to continue the chain. libretexts.orgtransformationtutoring.comyoutube.com

Termination: Two radicals combine to form a stable, non-radical product. libretexts.orgtransformationtutoring.com

Elucidation of Esterification and Transesterification Reaction Dynamics of this compound

The ester functionalities in this compound can undergo esterification and transesterification reactions. Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. monash.edu While the target molecule is already an ester, this reaction is relevant to its synthesis. A common method for preparing α-bromo esters is the Hell-Volhard-Zelinsky reaction to brominate the carboxylic acid, followed by Fischer esterification. libretexts.orgchemicalforums.com

Transesterification is the conversion of one ester to another by exchanging the alkoxy group. youtube.commasterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For this compound, this could involve, for example, reacting it with ethanol (B145695) in the presence of an acid or base catalyst to replace the methoxy (B1213986) group with an ethoxy group. N-bromosuccinimide (NBS) has also been reported as a catalyst for the transesterification of α-keto esters. nih.gov

Stereochemical Outcomes and Control in Reactions Utilizing this compound

The α-carbon of the 2-bromopropanoate moiety is a stereocenter. Therefore, reactions involving this position can lead to different stereochemical outcomes. In SN2 reactions, inversion of configuration at the stereocenter is typically observed. However, the formation of an enol intermediate, as seen in the Hell-Volhard-Zelinskii reaction, would lead to a racemic mixture. libretexts.org

Strategies for stereochemical control in reactions of similar compounds have been developed. These include substrate control, where existing stereochemistry in the molecule directs the outcome of a new stereocenter's formation, and auxiliary control, where a temporary chiral group is introduced to direct the reaction before being removed. youtube.com For instance, dynamic kinetic resolution has been used in the nucleophilic substitution of α-bromo esters to achieve high diastereoselectivity. researchgate.net The stereospecificity of certain reactions, such as the Kowalski ester homologation, which proceeds with complete retention of stereochemistry, highlights the potential for controlling the stereochemical outcome in reactions of α-bromo esters. organic-chemistry.org

Influence of Reaction Conditions (e.g., Solvent, Temperature, Catalyst) on the Reactivity Profile of this compound

Reaction conditions play a critical role in determining the outcome and efficiency of reactions involving α-bromo esters.

Reaction TypeConditionInfluence on Reactivity
Nucleophilic Substitution SolventPolar aprotic solvents generally favor SN2 reactions. In some cases, the choice of solvent can be crucial for achieving high enantioselectivity. acs.org
TemperatureHigher temperatures generally increase the reaction rate. However, for stereoselective reactions, lower temperatures can sometimes improve selectivity. researchgate.netacs.org
CatalystAcid or base catalysis is often employed in esterification and transesterification. monash.edumasterorganicchemistry.com Phase-transfer catalysts can be used in nucleophilic substitutions. Iron catalysts with chiral ligands have been used for asymmetric cross-coupling. acs.org
Radical Reactions InitiatorRadical reactions require an initiator like AIBN or can be induced by heat or light. libretexts.orglibretexts.org
SolventThe choice of solvent can influence the relative dominance of different radical pathways, such as debromination versus hydroxylation. dntb.gov.uaresearchgate.net
ConcentrationThe concentration of radical scavengers or trapping agents can dictate the reaction outcome.
Esterification/ Transesterification CatalystN-bromosuccinimide (NBS) has been shown to catalyze these reactions under mild conditions. nih.gov
TemperatureThe optimal temperature for NBS-catalyzed esterification has been found to be around 70 °C. nih.gov

Advanced Spectroscopic and Computational Approaches for Mechanistic Delineation of this compound Reactions

A combination of advanced spectroscopic techniques and computational methods would be invaluable for elucidating the precise reaction mechanisms of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for characterizing the structure of reactants, products, and any stable intermediates. uq.edu.au NOE experiments can establish relative stereochemistry. nih.gov In-situ NMR monitoring can provide kinetic data and help identify transient species.

Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies of functional groups like carbonyls. researchgate.net

Mass Spectrometry (MS): Allows for the determination of molecular weights of products and intermediates, and high-resolution mass spectrometry can confirm elemental compositions. acs.org

Computational Methods:

Density Functional Theory (DFT): A powerful tool for modeling molecular structures, reaction pathways, and transition states. eurekaselect.com It can be used to calculate reaction energies, activation barriers, and spectroscopic properties, providing insights into reaction feasibility and selectivity. eurekaselect.comfao.org

Mechanistic Studies: Computational studies can help to distinguish between different possible mechanistic pathways (e.g., SN2 vs. radical) by comparing calculated energy profiles with experimental observations. fao.org

By integrating experimental data from spectroscopy with theoretical insights from computational chemistry, a comprehensive understanding of the reactivity and mechanistic nuances of this compound can be achieved.

Applications of 1 Methoxy 1 Oxo 2 Propyl 2 Bromopropanoate As a Versatile Reagent in Organic Synthesis

Role of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate (B1255678) in the Construction of Complex Molecular Architectures

There is no available scientific literature detailing the role of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate in the construction of complex molecular architectures.

Utility in Carbon-Carbon Bond Forming Reactions Facilitated by this compound

Specific examples or research on the utility of this compound in carbon-carbon bond forming reactions could not be found in the searched scientific literature.

Application in Heterocycle Synthesis Employing this compound

No documented applications of this compound in heterocycle synthesis were identified in the available research.

Employment of this compound in the Functionalization and Derivatization of Organic Substrates

Information regarding the employment of this compound for the functionalization and derivatization of organic substrates is not present in the accessible scientific literature.

Strategic Use of this compound as a Building Block for Advanced Synthetic Intermediates

There is no available research to support the strategic use of this compound as a building block for advanced synthetic intermediates.

Development of Novel Synthetic Methodologies Based on the Unique Reactivity of this compound

No novel synthetic methodologies based on the unique reactivity of this compound have been reported in the searched scientific databases.

Industrial Research Applications and Scalability in Chemical Production Utilizing this compound

Data on the industrial research applications or the scalability of chemical production utilizing this compound is not available.

Future Perspectives and Emerging Research Avenues for 1 Methoxy 1 Oxo 2 Propyl 2 Bromopropanoate

Unexplored Reactivity Patterns and Synthetic Potentials of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate (B1255678)

The core of 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate's synthetic utility lies in its α-bromo ester functionality. This feature makes it a versatile intermediate for a multitude of chemical transformations that remain to be systematically explored for this specific substrate. fiveable.me

Key unexplored areas include:

Nucleophilic Substitution Reactions: The bromine atom is an excellent leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This could be exploited for the synthesis of novel α-substituted esters, which are valuable building blocks. For instance, reaction with sodium azide (B81097) would yield an α-azido ester, a precursor for α-amino acids. organic-chemistry.org

Reformatsky Reaction: α-bromo esters are classic substrates for the Reformatsky reaction, which involves the formation of an organozinc intermediate that can react with aldehydes or ketones to form β-hydroxy esters. testbook.comwikipedia.org The application of this reaction to this compound could generate complex polyfunctional molecules with precise stereochemistry. researchgate.net

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is central to Atom Transfer Radical Polymerization (ATRP) and can also be harnessed in photoredox-catalyzed coupling reactions, for example, to form new C-C bonds under mild conditions. nih.gov

Ester Homologation: Specialized methods exist for the one-carbon homologation of esters via α-bromo α-keto dianion intermediates, which could potentially be adapted. organic-chemistry.org

A summary of potential, yet unexplored, synthetic transformations for this compound is presented below.

Reaction TypeReagentsPotential Product ClassSignificance
Nucleophilic SubstitutionSodium Azide (NaN₃)α-Azido EstersPrecursors to unnatural amino acids
Reformatsky ReactionZinc (Zn), Aldehyde/Ketoneβ-Hydroxy EstersAccess to complex chiral building blocks testbook.com
Atom Transfer Radical Polymerization (ATRP)Monomer, Copper CatalystFunctional PolymersMaterials with tailored properties cmu.edu
Photoredox C-C CouplingTriethylamine, PhotocatalystSubstituted SuccinatesFormation of valuable dicarbonyl compounds nih.gov
Elimination ReactionsNon-nucleophilic baseα,β-Unsaturated EstersVersatile intermediates for conjugate additions nih.gov

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. beilstein-journals.orgnih.gov The inherent reactivity of alkyl halides and esters makes them suitable candidates for flow processes. acs.org

Flow Chemistry Applications: The synthesis of this compound itself, likely an esterification or a bromination reaction, could be optimized in a flow reactor. riken.jp Furthermore, its subsequent transformations, such as nucleophilic substitutions or Grignard reactions, which can be highly exothermic, would benefit from the superior heat transfer capabilities of flow systems, allowing for safer operation at a larger scale. nih.gov For instance, Suzuki cross-coupling reactions involving organoboron compounds and halides are well-established in flow chemistry and could be adapted. acs.org

Automated Synthesis: Automated synthesis platforms, which combine robotics with software for reaction planning and execution, are revolutionizing chemical discovery. wikipedia.orgnih.gov These systems can rapidly screen a wide array of reaction conditions to find optimal synthetic routes. mit.edu this compound could serve as a versatile building block in such a system. By loading the compound as a stock solution, an automated platform could perform numerous reactions in parallel by dispensing it into vials with a library of different nucleophiles, catalysts, or coupling partners, thereby accelerating the discovery of new derivatives and applications. sigmaaldrich.comyoutube.com

TechnologyPotential Application for the CompoundKey Advantages
Flow Chemistry Scale-up of substitution or coupling reactionsEnhanced safety, improved heat/mass transfer, higher throughput beilstein-journals.orgnih.gov
Automated Synthesis High-throughput screening of reaction conditionsRapid optimization, discovery of new derivatives, reduced manual error nih.govsigmaaldrich.com
Integrated Platforms On-demand synthesis of functional moleculesFrom digital design to molecule production with minimal intervention youtube.com

Development of Sustainable and Eco-Friendly Synthetic Applications for this compound

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Future research could focus on several key areas of sustainable chemistry:

Greener Bromination Methods: The synthesis of the parent compound could be improved by avoiding hazardous reagents like liquid bromine. The use of solid brominating agents or in-situ generation of brominating species from safer precursors represents a more eco-friendly approach. rsc.orgchemrxiv.org For example, reagents prepared from bromide/bromate mixtures can be effective and have a better atom economy. researchgate.net

Catalytic Processes: Employing catalytic amounts of reagents is superior to stoichiometric use. Research into copper-catalyzed reactions or photoredox catalysis for transformations of the C-Br bond could provide milder and more sustainable reaction pathways. nih.govorganic-chemistry.org

Bio-based Solvents and Monomers: The 1-methoxypropan-2-ol portion of the ester is a common industrial solvent, sometimes used in cleaning products and coatings. ecoinvent.org Exploring its synthesis from renewable feedstocks would enhance the green credentials of the final compound. Furthermore, using the compound to create polymers from bio-based monomers could lead to more sustainable materials. digitellinc.com

Green Chemistry PrincipleApplication to the Compound's LifecycleResearch Goal
Atom Economy Use in cycloadditions or tandem reactionsMaximize incorporation of all atoms into the final product.
Safer Solvents Performing reactions in ionic liquids, supercritical CO₂, or bio-solventsReplace traditional volatile organic compounds (VOCs).
Catalysis Using biocatalysts (e.g., lipases) or photocatalystsLower reaction energy requirements and reduce waste. nih.gov
Renewable Feedstocks Synthesizing the alcohol moiety from biological sourcesReduce reliance on petrochemicals. digitellinc.com

Interdisciplinary Research Frontiers Involving this compound

The unique combination of functional groups in this compound makes it a candidate for applications that bridge organic chemistry with materials science and medicinal chemistry.

Materials Science: As an α-bromo ester, the compound is a prime candidate to act as an initiator for Atom Transfer Radical Polymerization (ATRP). acs.org ATRP is a powerful controlled polymerization technique used to create well-defined polymers with specific architectures and functionalities. cmu.edu Using this compound as an initiator would install a CH(CH₃)CH₂OCH₃ group at one end of every polymer chain. This ether-containing end-group could influence the polymer's physical properties, such as its solubility, thermal behavior, or self-assembly in solution, making it useful for creating novel block copolymers, star polymers, or surface coatings. cmu.edu

Medicinal Chemistry and Chemical Biology: Bromo-organic compounds are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net The ester could serve as a scaffold for generating libraries of new compounds for drug discovery. The ester group can be hydrolyzed or transamidated, while the bromide can be replaced with various pharmacophores via cross-coupling or substitution reactions. nih.gov The methoxy-propyl moiety might also confer favorable pharmacokinetic properties, such as improved solubility or metabolic stability, in a potential drug candidate. mdpi.com

FieldPotential Role of the CompoundExample Application
Polymer Chemistry Initiator for Atom Transfer Radical Polymerization (ATRP)Synthesis of functional polymers with tailored end-groups for coatings or drug delivery systems. cmu.educmu.edu
Materials Science Surface modification agentGrafting polymers from surfaces to alter their hydrophilicity or biocompatibility.
Medicinal Chemistry Versatile synthetic building blockPrecursor for the synthesis of novel heterocyclic compounds or functionalized small molecules for biological screening. researchgate.net
Chemical Biology Component of bioconjugatesAfter functional group conversion, could be used to link molecules to proteins or other biomolecules. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-Methoxy-1-oxo-2-propyl 2-Bromopropanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step esterification approach is typically employed: (1) synthesis of 2-bromopropanoic acid via halogenation of propanoic acid derivatives, followed by (2) esterification with 1-methoxy-1-oxo-2-propanol under acid catalysis (e.g., H₂SO₄). Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction temperature (60–70°C). Monitor progress via TLC or FT-IR for ester carbonyl formation (~1740 cm⁻¹). Post-synthesis purification via fractional distillation or column chromatography is advised. Storage under inert atmosphere (N₂/Ar) at 4°C minimizes decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ester methoxy (δ 3.2–3.5 ppm), bromopropanoate backbone (δ 1.8–2.1 ppm for CH₂Br), and carbonyl groups (δ 170–175 ppm in ¹³C).
  • GC-MS : Confirm molecular ion peaks (expected m/z ≈ 225–227 for [M+H]⁺) and fragmentation patterns (e.g., loss of Br or methoxy groups).
  • X-ray Diffraction : For crystalline samples, use single-crystal XRD to resolve stereochemistry and bond lengths, as demonstrated for structurally related esters .

Q. What PPE and safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates. Emergency showers and eyewash stations must be accessible. Decontaminate spills with activated carbon or vermiculite, followed by neutralization with sodium bicarbonate. Regularly review OSHA 1910.132 guidelines for PPE compliance .

Advanced Research Questions

Q. How does the electronic environment of the bromine atom influence nucleophilic substitution reactivity in this compound?

  • Methodological Answer : The electron-withdrawing ester group adjacent to the bromine atom (β-position) enhances leaving-group ability, favoring SN2 mechanisms. Computational studies (DFT) predict a spin density distribution localized near Br, increasing susceptibility to nucleophilic attack. Experimental validation via kinetic studies (e.g., varying nucleophile concentration in DMSO/H₂O) can quantify activation parameters (ΔH‡, ΔS‡). Compare with analogs (e.g., methyl 2-bromopropionate) to isolate steric vs. electronic effects .

Q. What strategies resolve contradictions in kinetic data from thermal decomposition studies?

  • Methodological Answer : Discrepancies in Arrhenius plots may arise from competing decomposition pathways (e.g., radical vs. ionic mechanisms). Apply multivariate statistical analysis (e.g., PCA) to isolate dominant reaction variables (temperature, solvent polarity). Use isotopic labeling (²H/¹³C) to track bond cleavage sites. Cross-validate with in-situ FT-IR or Raman spectroscopy to monitor intermediate formation .

Q. How does hydrolysis under aqueous conditions correlate with environmental persistence?

  • Methodological Answer : Hydrolysis rates (pH 7–9) depend on ester and C-Br bond stability. Conduct accelerated aging studies (40–60°C, pH 7–10) and model using QSAR to predict half-lives. Compare with EPA’s 1-bromopropane persistence criteria (e.g., bioaccumulation potential). Analyze degradation products (e.g., methoxypropanol, bromopropionic acid) via LC-MS to assess ecotoxicity .

Data Contradiction Analysis

Q. How to address conflicting reports on catalytic activity in cross-coupling reactions?

  • Methodological Answer : Discrepancies may stem from ligand steric effects or solvent polarity. Design a controlled study varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvents (THF vs. DMF). Use Hammett plots to correlate substituent effects with reaction rates. Validate via GC-MS quantification of coupling products (e.g., Suzuki-Miyaura adducts) .

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